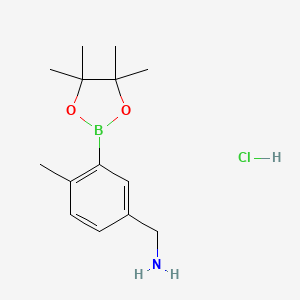
5-(Aminomethyl)-2-methylphenylboronic Acid Pinacol Ester Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride is a chemical compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride typically involves the reaction of 4-methyl-3-bromophenylmethanamine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Biaryl compounds.
科学研究应用
1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
作用机制
The mechanism of action of 1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
相似化合物的比较
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar boronic ester group, used in cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic ester, used in organic synthesis.
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: Similar structure, used in various synthetic applications.
Uniqueness
1-[4-methyl
生物活性
5-(Aminomethyl)-2-methylphenylboronic Acid Pinacol Ester Hydrochloride is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structure, characterized by an aminomethyl group and a pinacol ester moiety, enhances its reactivity and biological activity. The hydrochloride form improves its solubility and stability in aqueous solutions, making it suitable for various biological assays and drug formulations.
- Molecular Formula : C₁₃H₁₉BNO₂
- Molecular Weight : 247.14 g/mol
- CAS Number : 882670-69-1
Biological Activity Overview
Research indicates that boronic acids, including this compound, exhibit a range of biological activities. These activities are primarily due to their ability to interact with various biological targets, including enzymes and receptors. Notably, boronic acids can act as inhibitors for proteases and play roles in cellular signaling pathways.
Key Biological Activities:
- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes involved in critical biological processes.
- Anticancer Properties : Compounds similar to 5-(Aminomethyl)-2-methylphenylboronic Acid have shown promise in cancer treatment by targeting specific pathways involved in tumor growth.
- Binding Affinity Studies : This compound has been studied for its binding affinity to various biological targets, which is crucial for optimizing its pharmaceutical applications.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Cancer Research : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For example, it was found to inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Diabetes Treatment : Boronic acids are known to interact with glucose-regulated proteins, suggesting a role in diabetes management by modulating insulin signaling pathways.
Case Studies
-
Cytotoxicity Against Cancer Cells :
- A study evaluated the cytotoxic effects of 5-(Aminomethyl)-2-methylphenylboronic Acid on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to other known anticancer agents.
-
Inhibition of Proteases :
- Another study focused on the inhibition of serine proteases by boronic acid derivatives, including this compound. The findings revealed that it effectively inhibited enzyme activity, supporting its potential use in therapeutic applications targeting proteolytic diseases.
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 4-Aminomethylphenylboronic Acid Pinacol Ester | 138500-88-6 | Different position of the amino group on the phenyl ring |
| 2-Amino-5-methylphenylboronic Acid Pinacol Ester | 948592-80-1 | Variation in amino group positioning affecting reactivity |
| 4-Bromomethylbenzeneboronic Acid Pinacol Ester | 138500-85-3 | Contains a bromine substituent, altering electronic properties |
These compounds differ primarily in their substituents and positions on the aromatic ring, influencing their reactivity and biological activity.
属性
分子式 |
C14H23BClNO2 |
|---|---|
分子量 |
283.60 g/mol |
IUPAC 名称 |
[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H22BNO2.ClH/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15;/h6-8H,9,16H2,1-5H3;1H |
InChI 键 |
CTPYCHOFGSYSEA-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















